molecular formula C14H21NO B15251274 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol

Cat. No.: B15251274
M. Wt: 219.32 g/mol
InChI Key: RZCAQRCNUUELKD-UHFFFAOYSA-N
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Description

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a benzylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol typically involves the reaction of benzylamine with a suitable cyclopentanone derivative. One common method involves the reductive amination of 3-methylcyclopentanone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 1-[(Benzylamino)methyl]-3-methylcyclopentanone.

    Reduction: 1-[(Benzylamino)methyl]-3-methylcyclopentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-[(Benzylamino)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    3-(Benzylamino)-2-methylpropan-1-ol: Similar functional groups but with a different carbon backbone.

    N-Benzyl-3-methylcyclopentanamine: Lacks the hydroxyl group but has a similar amine structure.

Uniqueness: 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring, benzylamino group, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[(benzylamino)methyl]-3-methylcyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-12-7-8-14(16,9-12)11-15-10-13-5-3-2-4-6-13/h2-6,12,15-16H,7-11H2,1H3

InChI Key

RZCAQRCNUUELKD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CNCC2=CC=CC=C2)O

Origin of Product

United States

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